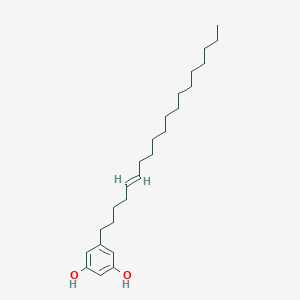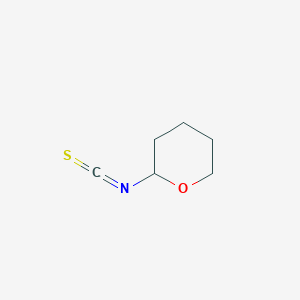
Ethyl 3-ethoxypenta-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-ethoxypenta-2,4-dienoate is an organic compound with the molecular formula C9H14O3 It is a conjugated diene ester, characterized by the presence of two double bonds conjugated with an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxypenta-2,4-dienoate can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired conjugated diene ester. Another method is the Horner-Wadsworth-Emmons reaction, which uses phosphonate esters to achieve similar results. These reactions typically require mild conditions and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Catalysts such as palladium or iron salts may be used to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
Ethyl 3-ethoxypenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Amino or thio-substituted esters.
科学的研究の応用
Ethyl 3-ethoxypenta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 3-ethoxypenta-2,4-dienoate involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of epoxides or diols. In reduction reactions, the double bonds are hydrogenated, resulting in the formation of saturated esters. Substitution reactions involve nucleophilic attack on the ethoxy group, leading to the formation of substituted esters.
類似化合物との比較
Ethyl 3-ethoxypenta-2,4-dienoate can be compared with other conjugated diene esters, such as ethyl 2,4-hexadienoate and ethyl 2,4-decadienoate. These compounds share similar chemical properties but differ in their chain length and substitution patterns. This compound is unique due to its specific ethoxy substitution, which imparts distinct reactivity and applications.
List of Similar Compounds
- Ethyl 2,4-hexadienoate
- Ethyl 2,4-decadienoate
- Ethyl 2,4-pentadienoate
特性
| 96222-66-1 | |
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
ethyl 3-ethoxypenta-2,4-dienoate |
InChI |
InChI=1S/C9H14O3/c1-4-8(11-5-2)7-9(10)12-6-3/h4,7H,1,5-6H2,2-3H3 |
InChIキー |
IIFZMQMVKVOJPZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=CC(=O)OCC)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)


![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)


